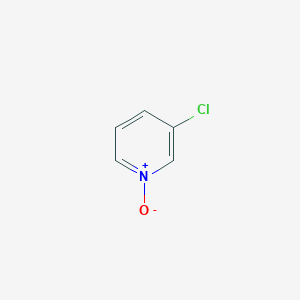

3-Chloropyridine 1-oxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXUNCTUUDERGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171713 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851-22-5 | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 3 Chloropyridine 1 Oxide

N-Oxide Group Transformations

The N-oxide group in 3-chloropyridine (B48278) 1-oxide is a focal point of its reactivity, enabling a variety of transformations that are crucial for the synthesis of diverse pyridine (B92270) derivatives. These reactions include deoxygenation to the parent pyridine, rearrangement processes, O-alkylation, and redox chemistry.

Deoxygenation Reactions to Corresponding Pyridines

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental reaction that regenerates the corresponding pyridine. This transformation is synthetically valuable and can be achieved through several methods, broadly categorized as metal-catalyzed and transition metal-free pathways. acs.org

Metal-Catalyzed Deoxygenation Mechanisms

A variety of metal-catalytic systems have been developed for the deoxygenation of pyridine N-oxides. acs.org These methods often involve transition metals that can efficiently mediate the oxygen atom transfer. For instance, palladium-N-heterocyclic carbene (NHC) complexes have been synthesized and utilized as catalysts in cross-coupling and dehalogenation reactions, which can also facilitate deoxygenation. researchgate.net The general mechanism for metal-catalyzed deoxygenation often involves the coordination of the N-oxide to the metal center, followed by an oxygen atom transfer from the N-oxide to the metal or a co-reductant, and subsequent release of the deoxygenated pyridine.

Detailed mechanistic studies on specific metal catalysts reveal intricate pathways. For example, some palladium-catalyzed reactions may proceed through a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle, where the N-oxide acts as an oxidant to regenerate the active catalyst. The choice of metal, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the deoxygenation process.

Transition Metal-Free Deoxygenation Pathways

While metal catalysts are effective, the development of transition metal-free deoxygenation methods is of significant interest to avoid potential metal contamination in the final products. researchgate.net Several reagents and systems have been successfully employed for this purpose.

Common non-metallic deoxygenating agents include trivalent phosphorus compounds, such as triphenylphosphine (B44618) or triethyl phosphite. acs.org The mechanism involves the nucleophilic attack of the phosphorus atom on the N-oxide oxygen, leading to the formation of a phosphine (B1218219) oxide and the corresponding pyridine.

Other notable transition metal-free methods include the use of:

Hantzsch esters: These compounds can act as mild reducing agents for deoxygenation. acs.org

Boron reagents: Certain boron-containing compounds have been shown to effectively remove the oxygen from N-oxides. acs.org

Iodine/Potassium Persulfate (I₂/K₂S₂O₂): This system provides another metal-free alternative for deoxygenation. acs.org

Oxalyl chloride: This reagent can be used for the chlorination of pyridine N-oxides, which is a deoxygenative functionalization. researchgate.netacs.org

Sodium metabisulfite: In combination with other reagents, it can participate in deoxygenative functionalization reactions. researchgate.netresearchgate.net

A visible light-induced deoxygenation of pyridine N-oxides has also been developed, utilizing a photoredox catalyst in the presence of an acid. This method offers a mild and efficient way to achieve deoxygenation under aerobic conditions. acs.org

Rearrangement Processes (e.g., Allyloxypyridine N-Oxide Rearrangements)

Pyridine N-oxides, including those with an allyl ether substituent, can undergo thermal rearrangement reactions. umich.edu Specifically, 2-allyloxypyridine (B1265830) N-oxides have been shown to undergo regiospecific rsc.orgresearchgate.net and sigmatropic rearrangements. rsc.orgcapes.gov.brresearchgate.net These reactions are believed to proceed through concerted, symmetry-allowed pathways. rsc.orgresearchgate.net

For instance, the thermal rearrangement of 2-allyloxypyridine N-oxides can yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. capes.gov.br The periselectivity between the rsc.orgresearchgate.net and pathways can be influenced by solvent effects, temperature, and substituents on the allyl group. capes.gov.br While the specific rearrangement of 3-chloro-substituted allyloxypyridine N-oxides is not extensively detailed in the provided results, the general principles of these rearrangements are applicable. The synthesis of 4-allyloxypyridine-1-oxide and its subsequent Claisen rearrangement upon heating to N-allyl-4-pyridone and 3-allyl-4-hydroxypyridine-1-oxide has also been reported. jlu.edu.cn

O-Alkylation Reactions

The oxygen atom of the N-oxide group in 3-chloropyridine 1-oxide is nucleophilic and can react with alkylating agents to form O-alkylated products. umich.edu This reaction is a common transformation for pyridine N-oxides. For example, pyridine N-oxides readily react with dimethyl sulfate (B86663) to form N-methoxylated quaternary salts. researchgate.net These O-alkylated intermediates are often more reactive towards nucleophilic attack on the pyridine ring than the parent N-oxide.

A copper-catalyzed ortho-alkylation of pyridine N-oxides with N-tosylhydrazones has been reported, which proceeds via an O-alkylation followed by a rearrangement to introduce an alkyl group at the C2-position. rsc.org This methodology has been applied to synthesize 2-benzyl-3-chloropyridine 1-oxide. rsc.org

Redox Chemistry of the N-Oxide Moiety

The N-oxide group in this compound can participate in redox reactions, influencing the oxidative state of the molecule. The N-oxide can be reduced to the corresponding pyridine, as discussed in the deoxygenation section. Conversely, the N-oxide itself is often prepared by the oxidation of the parent pyridine.

The electrochemical properties of pyridine N-oxides are also of interest. A process involving a controllable pyridine N-oxidation–nucleophilic dechlorination has been described for chloropyridines. acs.org In this system, peroxymonocarbonate ion (HCO₄⁻) first induces the N-oxidation of the chloropyridine. This N-oxidation enhances the susceptibility of the C-Cl bond to nucleophilic attack, facilitating its cleavage by a hydroperoxide anion (HO₂⁻). acs.org This highlights how the redox state of the nitrogen atom directly impacts the reactivity of other parts of the molecule.

: Pyridine Ring Functionalization and Derivatization

The presence of the N-oxide functional group and the chlorine substituent significantly influences the reactivity of the pyridine ring in this compound, making it a versatile building block for the synthesis of more complex heterocyclic compounds. The N-oxide group acts as an activating group, particularly for reactions at the C2 and C4 positions, while also influencing the electronic properties of the entire aromatic system.

Nucleophilic Substitution Reactions at the Halogenated Pyridine Ring

The reactivity of the pyridine ring towards nucleophiles is enhanced by the N-oxide group, which imparts a formal positive charge on the nitrogen atom. scribd.com However, theoretical calculations of charge density distribution in pyridine N-oxides indicate that the ease of nucleophilic attack follows the order of positions 2 > 4 > 3. Consequently, the chlorine atom at the 3-position of this compound is less susceptible to nucleophilic substitution compared to halogens at the 2- or 4-positions.

Despite this reduced reactivity, nucleophilic substitution at the C-3 position can be achieved under specific, often forcing, conditions. One documented example is the reaction of this compound with sodium sulfite (B76179) in an aqueous solution. This reaction, carried out in an autoclave at high temperature (145 °C) and pressure, results in the displacement of the chlorine atom by a sulfo group to yield pyridine-3-sulfonic acid N-oxide. google.com The crude 3-chloropyridine-N-oxide can be used directly in this process. google.com This transformation highlights that while challenging, direct nucleophilic substitution of the halogen in this compound is feasible for the introduction of certain functional groups.

Electrophilic Substitution Following Metallation

A powerful strategy for the functionalization of pyridine N-oxides involves directed ortho-metalation, which is the deprotonation of the C-H bond at the C2 position, followed by quenching with an electrophile. This method circumvents the inherent electronic preferences for substitution. The use of Grignard reagents has been shown to be effective for this purpose. diva-portal.org

The reaction of a pyridine N-oxide with a Grignard reagent can lead to the selective deprotonation at the C2 position, generating a magnesium-pyridyl intermediate. This intermediate is nucleophilic and can react with a range of electrophiles, including aldehydes, ketones, and halogen sources. diva-portal.org For instance, in the case of a 3-substituted pyridine N-oxide, this metalation occurs regioselectively at the more sterically crowded C2 position. diva-portal.orguni-muenchen.de This subsequent electrophilic trapping allows for the precise installation of various functional groups adjacent to the N-oxide, a position that is also activated for other transformations.

C-C and C-X Bond Forming Reactions

The activated nature of the pyridine N-oxide ring facilitates a variety of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, which are pivotal in synthetic organic chemistry.

The reaction of pyridine N-oxides with organometallic reagents, such as Grignard reagents, provides a direct route to arylated and alkylated pyridines. The addition of a Grignard reagent to a pyridine N-oxide typically occurs at the C2 position. organic-chemistry.org For 3-substituted pyridine N-oxides, such as 3-picoline N-oxide, arylation with Grignard reagents has been observed to occur specifically at the C2 position. uni-muenchen.de

For example, studies on pentachloropyridine (B147404) 1-oxide have shown that reaction with an excess of phenylmagnesium bromide leads to the formation of the 2,6-diphenyl derivative in good yield. researchgate.net This demonstrates the utility of organometallic reagents for introducing aryl groups onto the pyridine N-oxide core, primarily at the positions flanking the nitrogen atom. The reaction of 3-chloropyridine with phenylboronic acid, catalyzed by a palladium complex, results in the formation of 3-phenylpyridine. rsc.org

Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for functionalizing pyridine N-oxides. nih.govberkeley.edu This approach avoids the pre-functionalization required for traditional cross-coupling reactions and typically shows high regioselectivity for the C-2 position. acs.org Various arylating agents can be employed, including potassium aryl- and heteroaryltrifluoroborates, nih.govrsc.orgrsc.org unactivated arenes, acs.org and aryl halides. acs.orgfu-berlin.de

An efficient, ligand-free system using Pd(OAc)₂ as a catalyst has been developed for the selective C-H arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates. nih.govrsc.org The reaction proceeds in the presence of an additive like tetrabutylammonium (B224687) iodide (TBAI) and yields moderate to high amounts of the 2-arylated products. nih.govrsc.orgrsc.org Mechanistic studies suggest that C-H bond activation occurs at the C-2 position, followed by coupling with the aryl partner. berkeley.edursc.org

The direct arylation of pyridine N-oxides with halopyridines, also catalyzed by palladium, is a powerful method for constructing unsymmetrically substituted bipyridines. acs.org For instance, the reaction of pyridine N-oxide with 2-bromopyridine, catalyzed by Pd(OAc)₂ and a phosphine ligand like P(tBu)₃, yields 2,2'-bipyridine (B1663995) N-oxide. acs.org Research indicates that pyridine N-oxides with electron-withdrawing substituents are significantly more reactive in these direct arylation reactions compared to those with electron-donating groups. acs.orgfu-berlin.de

Table 1: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide

| Arylating Agent | Catalyst | Additive/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | TBAI | 1,4-Dioxane | 90 | High | nih.govrsc.org |

| Benzene | Pd(OAc)₂ | Ag₂CO₃ (oxidant) | - | 130 | High | acs.org |

| 2-Bromopyridine | Pd(OAc)₂ | P(tBu)₃ | Toluene | 120 | 77 | acs.org |

| 2-Chloropyridine (B119429) | Pd(OAc)₂ | P(tBu)₃ | Toluene | 120 | 72 | acs.org |

The introduction of a hydroxymethyl group onto the pyridine ring can be achieved through modern synthetic methods. A recently developed protocol utilizes visible light to induce the ortho-hydroxymethylation of pyridine N-oxides. acs.org In this process, methanol (B129727) serves as both the solvent and the C1 source. acs.org

The reaction is typically carried out in the presence of a photocatalyst, such as thioxanthone (TX), and an acid like trifluoromethanesulfonic acid (TfOH), under irradiation with 404 nm LEDs. acs.org This method has been shown to be effective for a variety of pyridine N-oxides, including those with electron-withdrawing groups, although yields may be modest in some cases. acs.org This radical C-H hydroxymethylation represents a direct and innovative strategy for synthesizing 2-hydroxymethylated pyridines from their corresponding N-oxides, a transformation that was not well-established previously. acs.org A similar hydroxymethylation has been noted for lutidine N-oxides using methanol with a radical initiator. google.com

Table 2: Visible Light-Induced Hydroxymethylation of Pyridine N-Oxides

| Substrate | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Phenylpyridine (B135609) N-oxide | TX, TfOH | Methanol | 404 nm LED, rt | 2-(Hydroxymethyl)-4-phenylpyridine | Moderate | acs.org |

| Pyridine N-oxides with EWGs | TX, TfOH | Methanol | 404 nm LED, rt | ortho-Hydroxymethylated Pyridine | Low to Moderate | acs.org |

C-H Arylation involving Pyridine N-Oxides

Cycloaddition Reactions Involving the N-O Dipole

The N-oxide functionality of this compound imparts unique reactivity, allowing it to participate in cycloaddition reactions as a 1,3-dipole. wikipedia.org This type of reaction, known as a 1,3-dipolar cycloaddition or Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.org The reaction involves the interaction of the 1,3-dipole (the N-O group and the adjacent C2 and C6 atoms of the pyridine ring) with a "dipolarophile," which is typically an unsaturated molecule like an alkene or an alkyne. wikipedia.orgorganic-chemistry.org

The mechanism is generally considered a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a cyclic electron shift to form two new sigma bonds simultaneously. organic-chemistry.org This concerted pathway often results in high stereospecificity. wikipedia.org

When this compound reacts with an alkene, the expected product is a substituted isoxazoline. wikipedia.org The reaction with an alkyne would correspondingly yield an isoxazole. wikipedia.org This reactivity provides a direct route to complex heterocyclic frameworks that are valuable in medicinal chemistry and materials science. nih.govresearchgate.net While this is a fundamental reactivity pattern for heteroaromatic N-oxides, the regioselectivity of the addition can be influenced by electronic and steric factors of both the N-oxide and the dipolarophile. nih.gov

| Reaction Type | Reactants | Product | Mechanism |

| 1,3-Dipolar Cycloaddition | This compound (as 1,3-dipole) + Alkene (as dipolarophile) | Fused Isoxazoline Derivative | Concerted [3+2] Cycloaddition |

| 1,3-Dipolar Cycloaddition | This compound (as 1,3-dipole) + Alkyne (as dipolarophile) | Fused Isoxazole Derivative | Concerted [3+2] Cycloaddition |

Table 1: General Scheme of 1,3-Dipolar Cycloaddition Reactions of this compound.

Stereochemical Aspects and Chiral Transformations

The pyridine N-oxide scaffold is a key structural motif in the development of chiral ligands and organocatalysts for asymmetric synthesis. nih.gov Chiral transformations involving this compound or its derivatives focus on either transferring chirality to a substrate or creating a stable, optically active molecule with specific stereochemistry.

A prominent application is in asymmetric catalysis, where chiral pyridine N-oxides function as effective Lewis base catalysts. nih.gov By attaching a chiral auxiliary to the pyridine ring, it is possible to create a chiral environment that can induce high stereocontrol in various reactions. For instance, chiral 4-Aryl-pyridine-N-oxides (ArPNOs), synthesized from substituted chloropyridine N-oxides, have been successfully employed as catalysts in acylative dynamic kinetic resolution reactions, achieving excellent yields and high enantioselectivity. acs.org These catalysts activate reagents like anhydrides and guide the stereochemical outcome of the reaction. acs.org

Another significant chiral transformation is the synthesis of atropisomeric bipyridine N,N'-dioxides. urfu.ru These molecules possess axial chirality due to restricted rotation around the C-C bond connecting the two pyridine rings. A highly stereoselective method involves the oxidative dimerization of a monomeric chiral pyridine N-oxide. This approach can produce axially chiral bipyridine N,N'-dioxides in high yield and with excellent diastereoselectivity, providing access to valuable chiral ligands and catalysts. urfu.ru

Furthermore, the pyridine N-oxide ring can undergo stereoselective nucleophilic additions. The addition of Grignard reagents to pyridine N-oxides can proceed with high regio- and diastereoselectivity to yield trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines. lookchem.com These intermediates can then be converted into stereochemically defined substituted piperidines, which are important structural motifs in many natural products and pharmaceuticals. lookchem.com The use of 3-chloropyridine has also been noted as a solvent in the synthesis of chiral N-heterocyclic carbene (NHC) gold complexes, highlighting its role in the broader field of chiral catalysis. mdpi.com

| Transformation Type | Description | Stereochemical Outcome | Example Application/Product | Reference |

| Asymmetric Organocatalysis | A chiral moiety is attached to the pyridine N-oxide ring to create a catalyst. | Enantioselective | Acylative dynamic kinetic resolution of hemiaminal esters with >99% ee. | acs.org |

| Oxidative Dimerization | Coupling of two chiral pyridine N-oxide monomers. | Diastereoselective | Synthesis of atropisomeric (axially chiral) bipyridine N,N'-dioxides. | urfu.ru |

| Nucleophilic Addition | Addition of alkyl Grignard reagents to the pyridine N-oxide ring. | Diastereoselective | Formation of trans-2,3-disubstituted N-hydroxy-1,2,5,6-tetrahydropyridines. | lookchem.com |

Table 2: Examples of Stereochemical Transformations and Applications Involving Pyridine N-Oxides.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloropyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Chloropyridine (B48278) 1-oxide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Spectroscopic Studies

Proton NMR (¹H NMR) spectroscopy of 3-Chloropyridine 1-oxide provides distinct signals for the protons on the pyridine (B92270) ring. In a typical spectrum recorded in a solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), the aromatic protons appear as multiplets due to spin-spin coupling. spectrabase.comrsc.org The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the N-oxide group, which deshield the adjacent protons, causing them to resonate at a lower field. For instance, in DMSO-d6, the protons are observed in the aromatic region, confirming the integrity of the pyridine ring structure. spectrabase.com The specific coupling patterns (e.g., doublet of doublets, triplets) allow for the precise assignment of each proton to its position on the ring.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | DMSO-d6 | Specific multiplet patterns in the aromatic region. spectrabase.com |

| 3-Bromopyridine N-Oxide | CDCl₃ | 8.39-8.40 (1H, t, J=1.5 Hz, Ar-H), 8.19-8.21 (1H, dq, J=0.8, 6.5 Hz, Ar-H), 7.45-7.47 (1H, dq, J=0.8, 8.3 Hz, Ar-H), 7.21-7.24 (1H, dd, J=6.6, 8.2 Hz, Ar-H). rsc.org |

| 2-Chloropyridine (B119429) N-Oxide | CDCl₃ | 8.40-8.41 (1H, m, Ar-H), 7.55-7.58 (1H, m, Ar-H), 7.28-7.32 (2H, m, Ar-H). rsc.org |

Carbon (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum displays distinct resonances for each of the five carbon atoms in the pyridine ring. The positions of these signals are indicative of their chemical environment. For example, the carbon atom bonded to the chlorine (C-3) and the carbons adjacent to the N-oxide group (C-2 and C-6) are significantly deshielded and appear at lower fields. In contrast, the other carbon atoms (C-4 and C-5) resonate at higher fields. These assignments are crucial for confirming the substitution pattern of the pyridine ring. rsc.orgchemicalbook.com

Interactive Table 2: ¹³C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-Bromopyridine N-Oxide | CDCl₃ | 140.3, 137.7, 128.7, 125.9, 120.2. rsc.org |

| 2-Chloropyridine N-Oxide | CDCl₃ w/ DMSO | 141.5, 140.3, 126.9, 126.0, 123.8. rsc.org |

| 4-Chloropyridine N-oxide | Not Specified | Data available but specific shifts not detailed in the provided snippet. chemicalbook.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. google.comnih.gov This method is particularly useful for the analysis of this compound in complex mixtures, allowing for its separation from other components before detection. google.comoup.com The mass spectrometer provides the molecular weight of the eluted compound, confirming its identity. A patent for the synthesis of pyridine-N-oxides describes using liquid mass spectrometry to confirm the formation of 3-chloropyridine-N-oxide with a purity of 95%. google.com LC-MS is also employed in the analysis of reaction products where this compound is used as a precursor or ligand. researchgate.net The technique's sensitivity and selectivity make it invaluable for both qualitative and quantitative analysis. researchgate.net

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS)

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) is a high-resolution mass spectrometry technique that provides extremely accurate mass measurements. nih.govnih.gov This accuracy allows for the unambiguous determination of the elemental formula of this compound and its derivatives. researchgate.net The "soft" ionization of ESI typically keeps the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺. FTICR-MS offers unparalleled mass resolving power, which is critical for distinguishing between compounds with very similar molecular weights. nationalmaglab.org This technique has been instrumental in the characterization of palladium N-heterocyclic carbene complexes that feature a 3-chloropyridine ligand, providing precise mass data that corroborates the structural information obtained from NMR. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy provides significant insights into the molecular structure and bonding of this compound. By analyzing the vibrational modes of the molecule, researchers can identify characteristic functional groups and understand the influence of the chloro and N-oxide substituents on the pyridine ring.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of this compound. The N-O bond in pyridine N-oxides is of particular interest, exhibiting strong polarity. mdpi.com The stretching vibration of the N-O group in pyridine N-oxide is typically observed around 1254 cm⁻¹. ias.ac.in In substituted pyridine N-oxides, the position of this band can be influenced by the electronic effects of the substituents.

The infrared spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of the molecule. Key vibrational frequencies for related pyridine N-oxide compounds have been identified, providing a basis for the analysis of this compound. For instance, in epoxides, which also contain a strained ring with an oxygen atom, characteristic ring stretching vibrations are observed between 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com While not an epoxide, the N-oxide group in this compound also exhibits distinct vibrational modes. The IR spectrum of 3,5-lutidine N-oxide, a related compound, shows O-H bonds above 3,300 cm⁻¹, which are involved in its supramolecular structure. nih.gov

A detailed analysis of the FTIR spectrum of this compound would reveal specific frequencies for C-H stretching, C-C and C-N ring stretching, C-Cl stretching, and the prominent N-O stretching and bending vibrations. These spectral data are crucial for confirming the molecular structure and understanding the electronic distribution within the molecule.

Table 1: Representative FTIR Spectral Data for Pyridine N-Oxide Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-O Stretch | ~1254 | ias.ac.in |

| Epoxide Symmetric Ring Breathing | 1280–1230 | spectroscopyonline.com |

| Epoxide Asymmetric C-O-C Stretch | 950–810 | spectroscopyonline.com |

| Epoxide Symmetric C-O-C Stretch | 880–750 | spectroscopyonline.com |

| O-H Stretch (in hydrated forms) | >3300 | nih.gov |

This table provides representative data for related compounds to infer the expected spectral regions for this compound.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a valuable technique for analyzing solid and liquid samples of this compound without extensive sample preparation. This method measures the infrared spectrum by detecting the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. unige.ch The technique is particularly useful for obtaining high-quality spectra of solid powders.

ATR-IR is especially advantageous for studying materials in aqueous solutions, as it probes only a small volume at the interface, minimizing interference from water absorption. unige.chnih.gov This makes it a powerful tool for in-situ monitoring of reactions and interactions. For instance, ATR-FTIR has been used to study the formation of biogenic Mn oxide on bacterial biofilms. illinois.edu

When analyzing this compound, ATR-IR spectroscopy would provide data on the vibrational modes similar to that of standard FTIR, but with the convenience of simplified sample handling. The resulting spectrum would allow for the identification of the characteristic N-O stretching frequency and other vibrations associated with the substituted pyridine ring.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This technique provides information about the conjugated systems and electronic structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of pyridine N-oxides has been extensively studied. umich.edu Pyridine N-oxide itself exhibits a strong π-π* transition band around 280 nm in aprotic solvents. umich.edu The position and intensity of these absorption bands are sensitive to substitution on the pyridine ring and the solvent polarity. mdpi.com

In the case of this compound, the UV-Vis spectrum is expected to show characteristic absorption bands related to electronic transitions within the aromatic system, influenced by the chloro and N-oxide groups. The N-oxide group acts as a strong electron-donating group, which can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the parent pyridine. Studies on substituted pyridine N-oxides have shown that the UV spectra of free bases consist of two intense bands. mdpi.com The long-wave band is a π-π* type charge transfer from the oxygen atom to the ring, while the short-wave band is similar to the ¹Lb band of pyridine. mdpi.com

The UV-Vis spectrum of this compound can be used for its identification and quantification in various solvents. researchgate.netijprajournal.com The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are important parameters that can be determined. For example, mixtures of 4-phenylpyridine (B135609) N-oxide and trifluoroacetic anhydride (B1165640) (TFAA) show significant absorbance in the visible region. nih.gov

Table 2: Representative UV-Vis Spectral Data for Pyridine N-Oxide Derivatives in Acetonitrile (B52724)

| Compound | λmax (nm) | Reference |

| Pyridine N-oxide | ~280 | umich.edu |

| 2,6-dimethyl-4-chloropyridine N-oxide | 276 | mdpi.com |

| 2,6-dimethyl-4-methoxypyridine N-oxide | 272 | mdpi.com |

This table provides representative data for related compounds to infer the expected spectral properties of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A crystallographic study of this compound would elucidate the planarity of the pyridine ring, the geometry of the N-oxide group, and the orientation of the chlorine atom relative to the ring. It would also reveal details about the crystal packing, including any hydrogen bonding or other non-covalent interactions that influence the solid-state architecture. Such data are crucial for understanding the physical properties of the compound and for computational modeling studies.

Computational and Theoretical Chemistry Studies of 3 Chloropyridine 1 Oxide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational study of pyridine (B92270) N-oxides, providing detailed insights into their electronic properties and reaction pathways.

DFT calculations are instrumental in elucidating the electronic structure of 3-Chloropyridine (B48278) 1-oxide. The N-oxide group significantly influences the electron density distribution within the pyridine ring. It increases the electron density at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). Conversely, the chlorine atom at the 3-position acts as an electron-withdrawing group, primarily through an inductive effect, which decreases the electron density throughout the ring system. This interplay of electronic effects creates a unique chemical environment that dictates the molecule's reactivity.

Studies on related substituted pyridine N-oxides using DFT have shown that substituents can significantly alter vibrational frequencies and electron density distributions. For instance, the N-O stretching vibration in pyridine 1-oxide derivatives is typically observed in the range of 1250–1300 cm⁻¹. The presence of substituents like the chloro group can cause shifts in these frequencies due to inductive effects. Furthermore, DFT calculations can predict properties like dipole moments and HOMO-LUMO gaps, which are crucial for understanding reactivity.

Table 1: Calculated Properties of Substituted Pyridine N-Oxides from DFT Studies

| Property | Pyridine N-oxide | 4-Nitropyridine N-oxide | 4-Methylpyridine N-oxide |

|---|---|---|---|

| N-O Bond Length (Å) (B3LYP/cc-pVTZ) | 1.271 | 1.261 | 1.280 |

| N-C3 Bond Length (Å) (B3LYP/cc-pVTZ) | 1.369 | 1.374 | 1.361 |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

| HOMO Energy (eV) (B3LYP/cc-pVTZ) | Data not available | Data not available | Data not available |

| LUMO Energy (eV) (B3LYP/cc-pVTZ) | Data not available | Data not available | Data not available |

Source: researchgate.net

DFT calculations have been employed to understand the mechanisms of reactions involving chloropyridines. For example, in a visible-light-induced C-P bond forming reaction, DFT calculations showed that the reaction of a secondary phosphine (B1218219) oxide with 2-chloropyridine (B119429) proceeds through the formation of an intermediate complex, followed by deprotonation and intersystem crossing to a triplet state. nih.gov This leads to a single electron transfer, generating a diradical intermediate. nih.gov Such detailed mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic methodologies.

In the context of cross-coupling reactions, DFT studies have been used to investigate the reactivity of chloropyridines. For instance, the mechanism of the Suzuki-Miyaura cross-coupling of 3-chloropyridine catalyzed by a nickel/dppf system was elucidated using DFT. researchgate.net The calculations revealed the free energy profiles for the oxidative addition step, providing a deeper understanding of the catalyst's behavior and the factors influencing the reaction's success. researchgate.net

A key application of DFT is the calculation of energetic profiles and the analysis of transition states for chemical reactions. In the study of the nickel-catalyzed Suzuki-Miyaura reaction of 3-chloropyridine, the free energy profile was found to be relatively straightforward, proceeding through a ligand exchange to form an intermediate complex, followed by an oxidative addition transition state to yield a square planar nickel(II) complex. researchgate.net

DFT calculations can also predict the relative energies of transition states, which helps in identifying the rate-determining and enantioselectivity-determining steps of a reaction. For example, in a study of a chiral 4-aryl-pyridine-N-oxide catalyzed reaction, DFT calculations showed that the nucleophilic attack of the catalyst on the substrate was the rate-determining step. acs.org This type of analysis is invaluable for the rational design of catalysts and the prediction of reaction outcomes.

Reaction Mechanism Elucidation via DFT

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a complementary approach to understanding the electronic structure and reactivity of molecules like 3-Chloropyridine 1-oxide.

The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical approach specifically designed for the quantitative prediction of electronic structures and spectra of π-electron systems in organic molecules. wikipedia.org This method has been successfully applied to study a variety of aromatic N-oxide systems. The PPP method simplifies the calculation by using the zero-differential overlap (ZDO) approximation. wikipedia.org

In studies of monosubstituted pyridine N-oxides, the PPP method has been used to analyze the effect of substituents on the π-electronic charge distributions. These calculations consider single electron excitations from the three highest occupied molecular orbitals (HOMOs) to the three lowest unoccupied molecular orbitals (LUMOs). The results from these calculations have been correlated with experimental data such as proton magnetic resonance chemical shifts and infrared stretching frequencies.

The charge density distribution calculated by methods like PPP can be used to predict the reactivity of different positions within the pyridine N-oxide ring towards electrophilic and nucleophilic attack. For pyridine N-oxide itself, the calculations indicate that the ease of nucleophilic attack follows the order 2 > 4 > 3.

For substituted pyridine N-oxides, the substituent can significantly alter this reactivity pattern. In the case of 3-cyanopyridine (B1664610) N-oxide, the cyano group withdraws charge mostly from the ring, making the ring carbon atoms resistant to electrophilic substitution, which is consistent with experimental observations. These theoretical predictions of reactivity based on charge density distribution are a powerful tool for guiding synthetic efforts.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Chloropyridine |

| 3-Chloropyridine |

| 4-Nitropyridine N-oxide |

| 4-Methylpyridine N-oxide |

| 3-Cyanopyridine N-oxide |

| Nickel |

Pariser-Parr-Pople (PPP) Method for π-Electron Systems

Quantum Chemical Topology Approaches

Quantum Chemical Topology (QCT) provides a framework for partitioning a molecule's electron density to define atoms and the bonds between them, offering deep insights into chemical bonding and reactivity. Methodologies under this umbrella, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are powerful tools for characterizing the electronic structure of molecules like this compound.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, based on the topology of the electron density, can elucidate the nature of chemical bonds and intermolecular interactions. For this compound, a QTAIM study would involve locating the bond critical points (BCPs) for all covalent bonds (C-C, C-N, C-H, C-Cl, and N-O) and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would characterize the nature of these interactions. For instance, the N-O bond in the N-oxide moiety is expected to show significant covalent character with some ionic contribution, which would be quantifiable through QTAIM parameters. The presence of the chlorine atom at the 3-position would influence the electron density distribution across the pyridine ring, and QTAIM would reveal the extent of this electronic perturbation.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and atomic orbitals. An NBO analysis of this compound would provide a detailed description of the bonding and electronic structure. This includes the hybridization of the atoms, the natural atomic charges, and the delocalization of electron density through hyperconjugative interactions. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework would quantify the stability derived from electron delocalization from lone pairs into anti-bonding orbitals. For example, it would highlight the interactions between the oxygen lone pairs and the pyridine ring's π* orbitals, and the influence of the electronegative chlorine atom on these interactions.

Computational Docking Studies for Molecular Interactions

Computational molecular docking is a key method in drug discovery and molecular biology used to predict the preferred orientation of a ligand when it binds to a target receptor, usually a protein. This technique allows for the estimation of binding affinity and the visualization of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, molecular docking studies would be instrumental in exploring its potential as a ligand for various biological targets. The N-oxide group can act as a hydrogen bond acceptor, a crucial feature for molecular recognition by proteins. The chlorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in medicinal chemistry. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket.

A typical docking study involving this compound would proceed as follows:

Target Selection: A protein of interest (e.g., an enzyme or receptor implicated in a disease) is chosen.

Ligand and Receptor Preparation: The 3D structures of this compound and the target protein are prepared, which includes adding hydrogen atoms and assigning atomic charges.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The best-ranked poses are then analyzed to identify key interactions.

Although molecular docking has been extensively used to study various pyridine-containing compounds as potential therapeutic agents, specific computational docking studies focusing on this compound are not prominent in the accessible scientific literature. The insights from such studies would be hypothetical but would be crucial for guiding the synthesis of novel derivatives with improved affinity and selectivity for a given biological target. The table below illustrates the kind of data that would be generated from a hypothetical docking study.

Table 1: Hypothetical Docking Interaction Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase A | -7.5 | Lys72 | Hydrogen Bond (with N-O) |

| Phe145 | π-π Stacking | ||

| Leu198 | Hydrophobic Interaction | ||

| Example Protease B | -6.8 | Ser195 | Hydrogen Bond (with N-O) |

| Trp215 | Hydrophobic Interaction |

Applications of 3 Chloropyridine 1 Oxide in Complex Organic Synthesis and Catalysis

Role as a Key Building Block in Pharmaceutical Synthesis

3-Chloropyridine (B48278) 1-oxide and its parent compound, 3-chloropyridine, are recognized as crucial intermediates in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical industry. chempanda.comguidechem.com The utility of 3-chloropyridine as a precursor is well-established, serving as a foundational structure for producing drugs and active pharmaceutical ingredients. guidechem.comthermofisher.comfishersci.ca The N-oxide functionality, as seen in 3-chloropyridine 1-oxide, is significant because it can be a precursor to valuable drug compounds. wikipedia.org For instance, the N-oxides of various pyridines are known to be intermediates in the synthesis of important pharmaceuticals. wikipedia.org

The transformation of 3-chloropyridine into its N-oxide derivative is a key step that modifies the reactivity of the pyridine (B92270) ring, facilitating subsequent chemical modifications. guidechem.com This strategy is part of a broader methodology in medicinal chemistry where heterocyclic N-oxides are used as building blocks. researchgate.net The activation of the N-oxide allows for various transformations, including the introduction of other functional groups, which is a critical process for creating complex, biologically active molecules. researchgate.net This makes this compound a valuable component in the development of new pharmaceutical agents.

Utility in Agrochemical Development

The 3-chloropyridine framework is a fundamental component in the development of modern agrochemicals. guidechem.com 3-Chloropyridine itself is utilized as a precursor in the production of various agricultural chemicals, including herbicides and insecticides. guidechem.com The introduction of the N-oxide group can further diversify the potential applications in this sector.

The structural motif of chloropyridine is present in effective agrochemicals. A related compound, 3-chloro-4-nitropyridine (B80106) N-oxide, is noted for its potential use in developing pesticides or herbicides due to its biological activity. smolecule.com Similarly, other pyridine N-oxide derivatives are used in the production of agrochemicals. The versatility of the chloropyridine structure and its N-oxide derivative makes them important building blocks for creating new and effective crop protection chemicals. jubilantingrevia.com

Precursor in Specialty Chemical Production

Beyond its specific roles in pharmaceuticals and agrochemicals, this compound serves as a versatile precursor in the broader field of specialty chemical production. guidechem.com Its parent compound, 3-chloropyridine, is widely used as an intermediate for synthesizing dyes and other chemicals. guidechem.com The N-oxide derivative offers alternative reaction pathways and functionalities, making it a useful tool for organic chemists. chemicalbook.com The ability of the N-oxide group to participate in various chemical reactions, such as reduction back to the pyridine or facilitating substitutions at different positions on the ring, allows for the creation of a diverse range of complex molecules.

Ligand and Catalyst Development in Organometallic Chemistry

Palladium-N-Heterocyclic Carbene (NHC) Complexes Featuring 3-Chloropyridine

In the field of organometallic chemistry, 3-chloropyridine has proven to be an effective ligand in the formation of highly active palladium catalysts. Specifically, it is a key component in a class of catalysts known as Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes. researchgate.netclockss.org These complexes, which typically have the structure [PdCl2(NHC)(3-chloropyridine)], are synthesized from N-heterocyclic carbene (NHC) precursors, palladium chloride, and 3-chloropyridine. researchgate.netclockss.orgnih.gov

These palladium-NHC complexes are stable in air and moisture and demonstrate high catalytic activity in a variety of important carbon-carbon bond-forming reactions. nih.gov Research has shown their effectiveness in Suzuki-Miyaura cross-coupling reactions and direct arylations. researchgate.net Furthermore, these complexes have been successfully employed as catalysts for the intermolecular hydroamination of styrene (B11656) with various anilines, consistently yielding anti-Markovnikov addition products in high yields. clockss.org The 3-chloropyridine ligand is considered labile and is often lost during the catalytic cycle or in the formation of palladium nanoparticles from the complex, which themselves can be the active catalytic species. acs.org

| Complex Type | Key Components | Catalyzed Reaction | Reference |

|---|---|---|---|

| PEPPSI-themed [PdCl₂(NHC)(Py)] | 1-(N-methylphthalimide)3-alkylbenzimidazolin-2-ylidene, PdCl₂, 3-chloropyridine | Suzuki-Miyaura cross-coupling, Arylation | researchgate.net |

| (NHC)Pd(Br₂)(L) | 1,3-dibenzylbenzimidazolium, PdBr₂, 3-chloropyridine | Investigated for biological activity (enzyme inhibition) | nih.gov |

| PEPPSI-type | Imidazolium salt, PdCl₂, K₂CO₃, 3-chloropyridine | Hydrogenation of alkynes | acs.org |

| NHC-PdCl₂-3-chloropyridine | Benzimidazolium salts, PdCl₂, K₂CO₃, 3-chloropyridine | Intermolecular hydroamination of styrene | clockss.org |

| Homochiral Pd₂L₄ cages | BINOL-based ditopic ligands, Pd(3-chloropyridine)₄(BF₄)₂ | Chiral self-sorting studies | d-nb.info |

Niobium(V) Complex Chemistry and Ligand Exchange Kinetics

Detailed research has been conducted on the ligand exchange kinetics of Niobium(V) complexes, where 3-chloropyridine has been used as a probe to understand reaction mechanisms. researcher.lifemdpi.comresearchgate.net In one study, the substitution of a coordinated triphenylphosphine (B44618) oxide ligand from the complex cis-[NbO(ca)₂(H₂O)OPPh₃]⁻ (where ca is chloranilate) was systematically evaluated using a range of pyridine-type nucleophiles, including 3-chloropyridine (3Clpy). researcher.lifemdpi.comresearchgate.net

The study, conducted in acetonitrile (B52724), revealed a clear reactivity trend among the entering ligands. researcher.lifemdpi.comresearchgate.net The rate of substitution was found to increase in an order that corresponds broadly with the Brønsted-donating ability of the nucleophiles. researcher.lifemdpi.comresearchgate.net The negative entropy of activation determined from these experiments suggests a more ordered transition state, which points towards an associative substitution mechanism. researcher.lifemdpi.comresearchgate.net This work provides significant insight into the structure-reactivity relationships in Niobium(V) chemistry. researcher.life

| Entering Ligand | Abbreviation | Relative Reactivity Order | Reference |

|---|---|---|---|

| 3-Bromopyridine | 3Brpy | 1 (Slowest) | researcher.lifemdpi.comresearchgate.net |

| 3-Chloropyridine | 3Clpy | 2 | researcher.lifemdpi.comresearchgate.net |

| 4-Methylpyridine | 4Mepy | 3 | researcher.lifemdpi.comresearchgate.net |

| Pyridine | py | 4 | researcher.lifemdpi.comresearchgate.net |

| 4-N,N-dimethylaminopyridine | DMAP | 5 (Fastest) | researcher.lifemdpi.comresearchgate.net |

Applications as an Oxidizing Reagent in Organic Transformations

Pyridine N-oxides, as a class of compounds, are employed as mild and stable oxidizing reagents in various organic transformations. wikipedia.org They function as oxygen atom transfer agents. The general mechanism involves the deoxygenation of the N-oxide, which releases an oxygen atom to the substrate, while the N-oxide itself is reduced back to the corresponding pyridine. The stability and ease of handling of heteroaromatic N-oxides make them advantageous compared to other oxidants like peroxides or iodosylbenzene, which can be less selective and lead to catalyst decomposition.

While pyridine-N-oxide itself is used as an oxidant, the presence of substituents on the pyridine ring can modulate its reactivity. wikipedia.org For instance, a related compound, 3,5-Dichloropyridine (B137275) 1-oxide, is known to act as an oxidizing agent in certain synthetic pathways. The electron-withdrawing nature of the chlorine atom in this compound influences the electronic properties of the N-oxide group, making it a potentially useful oxidant in specific catalytic cycles, such as those involving metal porphyrins.

Mechanistic Investigations of 3 Chloropyridine 1 Oxide in Chemical Biology

Interaction with Molecular Targets

The N-oxide group is a key functional group in 3-Chloropyridine (B48278) 1-oxide, influencing its interactions with biological systems. This group can participate in redox reactions, which may affect the oxidative state of various biological molecules. The N-oxide group can be reduced back to the corresponding pyridine (B92270) derivative. Additionally, the N-oxide functionality increases the compound's solubility in polar solvents and influences its electronic properties, which can direct how it interacts with molecular targets.

3-Chloropyridine 1-oxide possesses the ability to undergo nucleophilic substitution reactions. This reactivity allows the compound to modify biomolecules, potentially leading to the inhibition or activation of specific biological pathways. The chlorine atom on the pyridine ring can be displaced by nucleophiles, a common reaction for halogenated pyridines. This capacity for nucleophilic substitution is a critical aspect of its mechanism of action in a biological context.

The reactivity of pyridine N-oxides is influenced by the substituents on the pyridine ring. For instance, electron-withdrawing groups like the chloro group in 3,5-dichloropyridine (B137275) 1-oxide enhance the electrophilicity of the pyridine ring. This property facilitates nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. In contrast, the N-oxide group itself increases the hydrogen bond basicity of the molecule. The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom in the corresponding pyridine, which can influence its interaction with electrophilic sites in biomolecules. acs.org

Role of the N-Oxide Group in Redox Reactions with Biological Molecules

Enzymatic N-Oxidation Studies

The formation of pyridine N-oxides from 3-substituted pyridines is a recognized metabolic pathway in vitro. tandfonline.com The enzyme activity responsible for this N-oxidation, often referred to as 'pyridine-N-oxidase', is primarily located in the microsomal fractions of the liver and lungs. tandfonline.comnih.gov Studies have shown that the enzyme system involved in the N-oxidation of 3-substituted pyridines, such as 3-chloropyridine, is a typical mixed-function oxidase that requires NADPH and molecular oxygen to be active. sci-hub.st This process is considered a general metabolic route for several 3-substituted pyridines. sci-hub.st

The rate of N-oxidation can vary significantly between different animal species. nih.govsci-hub.st Research has indicated a decreasing order of 'pyridine-N-oxidase' activity as follows: hamster, rabbit, mouse, guinea-pig, and rat. tandfonline.comnih.gov Furthermore, sex-based differences in this enzyme activity have been observed in rats and mice. tandfonline.comnih.gov

Kinetic studies have been conducted to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the N-oxidation of 3-chloropyridine by microsomal preparations. These parameters provide insight into the efficiency and capacity of the enzymatic conversion of 3-chloropyridine to its N-oxide form. The appropriate kinetic factors, Km and Vmax, have been reported for the N-oxidation of pyridine, 3-methylpyridine, and 3-chloropyridine. tandfonline.comnih.gov

Table 1: Kinetic Parameters for the N-Oxidation of 3-Chloropyridine Interactive table available in the digital version.

| Substrate | Km (mM) | Vmax (nmol/mg protein/min) |

|---|---|---|

| Pyridine | 0.44 | 0.15 |

| 3-Methylpyridine | 0.29 | 0.25 |

| 3-Chloropyridine | 0.63 | 0.12 |

Data sourced from studies on microsomal preparations. sci-hub.st

Microsomal Pyridine N-Oxidase Activity in Biological Systems

Mutagenicity and Genotoxicity Studies of Related Halogenated Pyridine N-Oxides

The potential for mutagenicity and genotoxicity of halogenated pyridines and their N-oxides is an area of significant research. Studies on related compounds provide insights into the potential biological effects of this compound.

In vitro studies using V79 cells have shown that 3-chloropyridine can induce dose-dependent cytotoxicity and clastogenicity. nih.gov Interestingly, the presence of pyridine N-oxide was found to have a protective effect against the cytotoxicity and clastogenicity induced by 3-chloropyridine. nih.gov This suggests that the metabolic process of N-oxidation may influence the toxic potential of halogenated pyridines. nih.gov

Conversely, other research has indicated that the N-oxide group itself can be associated with mutagenicity in certain heterocyclic compounds. nih.gov For example, the benzofuroxan (B160326) system, which contains an N-oxide, has been linked to the mutagenic activity of some compounds. nih.gov However, for other N-oxides, such as certain furoxans, a lack of mutagenicity has been observed. nih.gov In the case of quinoxaline (B1680401) dioxides, mutagenicity appears to be dependent on the specific substituents present on the molecule. nih.gov

It has also been reported that pyridine 1-oxide, the parent compound, was not mutagenic in Salmonella typhimurium strains TA98 and TA100 and did not show growth inhibition due to DNA damage in Klebsiella pneumoniae and Escherichia coli K12. iarc.fr

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloropyridine 1-oxide with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves chlorination of pyridine derivatives under controlled oxidation conditions. Key variables include solvent selection (e.g., methanol for solubility adjustments), temperature control (room temperature to 60°C), and catalyst use (e.g., meta-chloroperbenzoic acid for oxidation). Purification via column chromatography or recrystallization is critical to achieve >99% purity, as highlighted in safety protocols for handling halogenated pyridines .

- Validation : Characterize intermediates and final products using NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm the presence of the N-oxide group and chlorine substituent .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic HPLC analysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : Look for deshielding effects in <sup>1</sup>H NMR due to the electron-withdrawing N-oxide group (e.g., shifts near δ 8.5–9.0 ppm for aromatic protons).

- IR : Confirm the N-O stretch at 1250–1350 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

- Approach : Conduct systematic reproducibility studies, varying solvents (e.g., DMF vs. acetonitrile), stoichiometry, and reaction times. Use LC-MS to identify byproducts (e.g., over-oxidized species or dechlorinated analogs). Compare findings with literature and apply statistical tools (e.g., ANOVA) to assess significance .

- Case Study : A 2023 study noted discrepancies in yields due to trace moisture; rigorous drying of reactants improved consistency .

Q. What advanced analytical methods are suitable for studying the electronic effects of the N-oxide group in 3-Chloropyridine derivatives?

- Methods :

- DFT Calculations : Model charge distribution and frontier molecular orbitals to predict reactivity.

- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding with solvents) .

Q. How can researchers design experiments to investigate the pharmacological potential of this compound while addressing toxicity concerns?

- Experimental Design :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structurally similar compounds like 4-Nitroquinoline 1-oxide (a known carcinogen) .

- Metabolic Profiling : Use hepatic microsomes to identify detoxification pathways and reactive metabolites .

Methodological Best Practices

Q. What strategies ensure reproducibility when documenting synthetic procedures for this compound?

- Guidelines :

- Detail reaction conditions (e.g., "stirred at 40°C for 24 hours under nitrogen").

- Report purification steps (e.g., "column chromatography with 3:1 hexane/ethyl acetate").

- Include error margins for yields and purity metrics .

Q. How should researchers statistically validate conflicting data on the compound’s stability under varying pH conditions?

- Statistical Framework :

- Perform triplicate stability tests at pH 2, 7, and 12.

- Use t-tests to compare degradation rates and principal component analysis (PCA) to identify dominant degradation pathways .

Data Presentation and Publication Standards

- Tables/Figures : Limit to 3–5 key tables/graphs in the main text (e.g., synthetic routes, spectral data). Provide raw datasets in supplementary materials .

- References : Prioritize peer-reviewed journals over patents or non-specialized websites. Cite primary literature for reaction mechanisms and safety data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.